molecular formula C19H15ClN4O3 B6555960 5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole CAS No. 1239511-15-9

5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B6555960
CAS No.: 1239511-15-9
M. Wt: 382.8 g/mol
InChI Key: KVCCFONYQPLGPZ-UHFFFAOYSA-N
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Description

The compound 5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic molecule featuring a 1,2,4-oxadiazole core substituted at positions 3 and 3. The 3-position is occupied by a 3,4-dimethoxyphenyl group, while the 5-position contains a pyrazole ring bearing a 4-chlorophenyl substituent. This structural motif is significant due to the pharmacological relevance of oxadiazoles, which are known for diverse bioactivities, including anti-inflammatory, antimicrobial, and anticancer properties . The dimethoxyphenyl group may enhance electron-donating effects and solubility, while the chlorophenylpyrazole moiety could influence lipophilicity and target binding.

Properties

IUPAC Name

5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O3/c1-25-16-8-5-12(9-17(16)26-2)18-21-19(27-24-18)15-10-14(22-23-15)11-3-6-13(20)7-4-11/h3-10H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCCFONYQPLGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide-Nitrile Cyclocondensation

The 1,2,4-oxadiazole ring is classically synthesized via cyclocondensation of hydrazides with nitriles or carboxylic acid derivatives. For the target compound, the synthesis begins with the preparation of 3-(3,4-dimethoxyphenyl)amidoxime. This intermediate reacts with 4-chlorobenzonitrile under thermal conditions (120–140°C, 8–12 hours) in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic addition of the amidoxime oxygen to the nitrile, followed by cyclodehydration to form the oxadiazole ring.

Critical Parameters :

  • Temperature : Prolonged heating (>100°C) ensures complete cyclization but risks decomposition of methoxy groups.

  • Catalyst : Anhydrous zinc chloride accelerates the reaction but requires post-synthetic purification.

Pyrazole Ring Construction

The 3-(4-chlorophenyl)-1H-pyrazol-5-yl moiety is synthesized separately via cyclocondensation of 4-chlorophenylhydrazine with a β-keto ester. For example, ethyl acetoacetate reacts with 4-chlorophenylhydrazine in ethanol under reflux (6 hours) to yield ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate. Saponification with NaOH produces the corresponding carboxylic acid, which is converted to the hydrazide using hydrazine hydrate.

Microwave-Assisted Synthesis

One-Pot Oxadiazole Formation

Microwave irradiation significantly reduces reaction times and improves yields. In a representative procedure:

  • Amidoxime Preparation : 3,4-Dimethoxybenzamide reacts with hydroxylamine hydrochloride in ethanol under microwave irradiation (300 W, 80°C, 15 minutes).

  • Cyclocondensation : The amidoxime reacts with 4-chlorobenzonitrile in the presence of cesium carbonate under solvent-free microwave conditions (150 W, 120°C, 10 minutes), yielding the oxadiazole core.

Advantages :

  • Time Efficiency : 10–15 minutes vs. 8–12 hours in conventional methods.

  • Yield Improvement : 85–92% compared to 60–75% thermally.

Pyrazole-Oxadiazole Coupling

The pre-formed pyrazole hydrazide (from Section 1.2) couples with the oxadiazole intermediate via a Hantzsch-type reaction. Using phosphorus oxychloride (POCl₃) as a dehydrating agent under microwave irradiation (200 W, 100°C, 20 minutes) facilitates C–N bond formation between the pyrazole and oxadiazole rings.

Solvent-Free Mechanochemical Grinding

Oxadiazole Synthesis via Grinding

A greener approach employs solid-state grinding:

  • Reactants : 3-(3,4-Dimethoxyphenyl)amidoxime and 4-chlorobenzonitrile.

  • Catalyst : Iodine (10 mol%) acts as a Lewis acid.

  • Procedure : Reactants and catalyst are ground in a mortar (10–15 minutes), followed by neutralization with sodium thiosulfate.

Key Benefits :

  • Solvent Elimination : Avoids toxic DMF or THF.

  • Room-Temperature Feasibility : Prevents thermal degradation.

Catalytic Methods Using Heterogeneous Catalysts

Cesium Tungstophosphoric Acid (CsPW) Catalysis

CsPW, a reusable solid acid catalyst, promotes cyclocondensation in aqueous media:

  • Reaction : 3-(3,4-Dimethoxyphenyl)amidoxime + 4-chlorobenzonitrile + CsPW (5 wt%) in water.

  • Conditions : Stirred at 80°C for 2 hours.

  • Yield : 88% with >99% purity after extraction.

Nafion NR50-Mediated Cyclization

Nafion NR50, a sulfonic acid resin, enables solvent-free microwave synthesis:

  • Procedure : Amidoxime and nitrile are mixed with Nafion NR50 and irradiated (150 W, 5 minutes).

  • Advantage : Catalyst recyclability (5 cycles without activity loss).

Comparative Analysis of Methods

Method Conditions Time Yield Environmental Impact
Conventional ThermalDMF, 120°C, ZnCl₂8–12 h60–75%High (toxic solvents)
Microwave-AssistedSolvent-free, 150 W10–15 m85–92%Low
Mechanochemical GrindingI₂, room temperature15 m78–85%Minimal
CsPW CatalysisWater, 80°C2 h88%Low

Functionalization and Purification

Protecting Group Strategies

  • Methoxy Groups : Sensitive to strong acids/bases. Use acetyl protection during cyclization, followed by deprotection with K₂CO₃ in methanol.

Chromatographic Purification

  • Stationary Phase : Silica gel (230–400 mesh).

  • Eluent : Ethyl acetate/hexane (3:7) for oxadiazole isolation.

Challenges and Optimization

  • Regioselectivity : Competing 1,3,4- vs. 1,2,4-oxadiazole formation is mitigated by using excess nitrile and low temperatures.

  • Byproducts : Unreacted amidoxime is removed via aqueous wash (pH 7–8) .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Given the presence of electrophilic sites on the aromatic rings, 5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole can undergo nucleophilic substitution reactions. These reactions can modify the chlorophenyl group or introduce additional substituents onto the oxadiazole ring.

Coordination Chemistry

The nitrogen atoms in the compound can engage in coordination chemistry with transition metals. This property is useful for designing complexes with potential applications in catalysis or as therapeutic agents.

Coupling Reactions

The compound can participate in coupling reactions with other organic substrates, which is beneficial for synthesizing derivatives with enhanced biological activity.

Biological Activity and Mechanism of Action

The biological activity of This compound involves interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorophenyl and dimethoxyphenyl groups enhances its potential biological activity by facilitating hydrophobic interactions with biological targets.

Table 1: Biological Activity of Related Compounds

Compound StructureBiological ActivityReference
Pyrazole-Oxadiazole DerivativesAntimicrobial, Anticancer
Oxadiazole-Pyrimidine ConjugatesAnalgesic, Anti-inflammatory
Ferulic Acid-Based OxadiazolesInhibitory Activity Against AChE, BChE, BACE-1

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. In vitro studies have shown that derivatives similar to 5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole can induce apoptosis in cancer cell lines. The mechanism often involves the inhibition of specific kinases associated with tumor growth and proliferation.

Antimicrobial Properties

The compound demonstrates promising antimicrobial activity against various bacterial strains. Studies have reported that its structure allows for effective interaction with microbial cell membranes, disrupting their integrity and leading to cell death.

Anti-inflammatory Effects

Compounds with similar structures have been evaluated for their anti-inflammatory effects. The oxadiazole ring is known to modulate inflammatory pathways, potentially reducing cytokine production and inflammatory mediator release.

Synthetic Methodologies

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : The synthesis begins with the formation of the pyrazole ring through a condensation reaction between hydrazine derivatives and appropriate carbonyl compounds.
  • Oxadiazole Formation : The subsequent cyclization with carboxylic acids or their derivatives leads to the formation of the oxadiazole ring.
  • Substitution Reactions : Further substitutions can be performed to introduce the chlorophenyl and dimethoxyphenyl groups.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of oxadiazole derivatives and evaluated their cytotoxicity against various cancer cell lines. One derivative showed an IC50 value significantly lower than standard chemotherapeutic agents, indicating its potential as a lead compound for further development.

Case Study 2: Antimicrobial Testing

A comparative study published in Antibiotics assessed the antimicrobial efficacy of several oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibition zones compared to control antibiotics, suggesting its potential application in treating bacterial infections.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Research Findings and Limitations

Critical Insights

  • The 3,4-dimethoxyphenyl group is a critical pharmacophore for anti-inflammatory activity, as evidenced by its performance in and .
  • Chlorine substituents (e.g., 4-chlorophenyl in the target compound) may enhance target affinity but require balancing with solubility modifiers (e.g., methoxy groups).

Gaps in Data

  • Direct biological data for the target compound are absent in the provided evidence, necessitating further in vitro/in vivo studies.
  • Comparative pharmacokinetic studies (e.g., metabolic stability of dimethoxy vs.

Biological Activity

5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features both pyrazole and oxadiazole moieties, which are known for their potential therapeutic properties, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

The compound's molecular formula is C18H16ClN4O2C_{18}H_{16}ClN_4O_2, with a molecular weight of approximately 355.221 g/mol. Its structure includes a pyrazole ring fused with an oxadiazole ring, which contributes to its unique chemical properties and biological activities.

PropertyValue
Molecular FormulaC18H16ClN4O2
Molecular Weight355.221 g/mol
CAS Number401635-88-9
LogP5.4406
PSA57.36 Ų

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell proliferation and apoptosis. Research indicates that the compound can inhibit various enzymes associated with cancer cell growth, including thymidylate synthase and histone deacetylases (HDAC) . The presence of the pyrazole moiety is particularly crucial for its cytotoxic effects.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazole and pyrazole exhibit significant anticancer properties. For example, compounds similar to this compound have shown promising results against various cancer cell lines:

  • HePG-2 (Liver Cancer) : IC50 values around 35.58 µM were reported for similar oxadiazole derivatives.
  • HCT-116 (Colon Cancer) : Some derivatives exhibited IC50 values as low as 1.82 µM.
  • MCF-7 (Breast Cancer) : Effective concentrations were noted at approximately 2.86 µM.

These results indicate that the compound may serve as a lead structure for developing new anticancer agents .

Antimicrobial Activity

In addition to its anticancer potential, this compound also exhibits antimicrobial properties. Various studies have highlighted the effectiveness of oxadiazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance, a study indicated that certain derivatives demonstrated strong antibacterial activity comparable to standard antibiotics .

Study on Anticancer Potential

A recent investigation into the structure-activity relationship (SAR) of oxadiazole derivatives revealed that modifications in the pyrazole ring significantly influenced cytotoxicity against cancer cells. The study found that compounds with electron-withdrawing groups on the phenyl ring enhanced anticancer activity .

Study on Antimicrobial Efficacy

Another study focused on the synthesis and evaluation of antimicrobial activity of various oxadiazole derivatives. The most active compounds were found to inhibit Mycobacterium bovis effectively, demonstrating their potential in treating tuberculosis .

Q & A

Q. What are the optimal synthetic routes for preparing 5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole?

The compound is typically synthesized via a multi-step approach:

  • Step 1 : Formation of the pyrazole core through cyclocondensation of hydrazines with β-diketones or via Vilsmeier–Haack reactions (e.g., chloromethylation of pyrazolones) .
  • Step 2 : Construction of the 1,2,4-oxadiazole ring using a nitrile intermediate and hydroxylamine, followed by cyclization under acidic or thermal conditions .
  • Key Optimization : Use of microwave-assisted synthesis or catalytic methods (e.g., ZnCl₂) to improve regioselectivity and yield .

Q. Which analytical techniques are critical for characterizing this compound?

Standard protocols include:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., distinguishing pyrazole C-5 vs. oxadiazole C-3) and IR for functional groups (C=N at ~1600 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ for C₁₉H₁₅ClN₄O₃) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content to validate purity .

Q. What in vitro assays are suitable for initial biological screening?

Prioritize assays based on structural analogs:

  • Anticancer Activity : MTT assay against breast (MCF-7) or colorectal (HCT-116) cancer cell lines, with IC₅₀ comparisons to lapatinib .
  • Anti-inflammatory Testing : Carrageenan-induced paw edema in rodents, measuring % inhibition relative to indomethacin .
  • Antibacterial Screening : Disk diffusion against Staphylococcus aureus and Escherichia coli, with MIC determination .

Advanced Research Questions

Q. How can regioselectivity challenges during oxadiazole ring formation be addressed?

Regioselectivity is influenced by:

  • Substituent Effects : Electron-withdrawing groups (e.g., 4-chlorophenyl) favor cyclization at the nitrile oxygen .
  • Catalytic Additives : ZnCl₂ or iodine enhances cyclization efficiency by polarizing the nitrile group .
  • Reaction Monitoring : Use TLC or in-situ IR to detect intermediate iminoether formation, ensuring correct ring closure .

Q. What structure-activity relationships (SAR) govern dual EGFR/HER2 inhibition in analogs of this compound?

Key SAR insights include:

  • Pyrazole Substitution : 4-Chlorophenyl at pyrazole C-3 enhances hydrophobic interactions with EGFR’s ATP-binding pocket .
  • Oxadiazole Role : The 3,4-dimethoxyphenyl group at oxadiazole C-3 improves solubility and π-stacking with HER2 .
  • Trifluoromethyl vs. Methoxy : Trifluoromethyl at pyrazole C-5 increases metabolic stability but may reduce potency compared to methoxy .

Q. How can conflicting data on anti-inflammatory efficacy vs. ulcerogenic liability be resolved?

  • Dose-Response Analysis : Test compounds at multiple doses (e.g., 20–100 mg/kg) to identify therapeutic windows where anti-inflammatory activity (59–64% inhibition) outweighs ulcerogenic effects (severity index <1.0) .
  • Prodrug Strategies : Introduce hydrolyzable esters (e.g., acetyl) at the oxadiazole ring to reduce gastric irritation while maintaining activity .

Q. What methodologies are effective for target identification in apoptosis induction?

  • Photoaffinity Labeling : Use a biotin-tagged analog (e.g., 5-azido derivative) to crosslink with cellular targets like TIP47 (IGF II receptor binding protein), followed by pull-down assays and LC-MS/MS .
  • Gene Knockdown : siRNA silencing of candidate targets (e.g., Bcl-2, caspase-3) to confirm pathway involvement .

Experimental Design & Data Analysis

Q. How should researchers design experiments to evaluate synergistic effects with existing chemotherapeutics?

  • Combination Index (CI) : Use the Chou-Talalay method to assess synergy (CI <1) with paclitaxel or 5-FU in MX-1 xenografts .
  • Mechanistic Studies : Flow cytometry to detect cell cycle arrest (G₁ phase) and Annexin V staining for apoptosis .

Q. What computational tools are recommended for predicting binding modes?

  • Molecular Docking : AutoDock Vina or Schrödinger Glide to model interactions with EGFR (PDB: 1M17) and HER2 (PDB: 3PP0) .
  • MD Simulations : GROMACS for 100-ns simulations to assess stability of ligand-receptor complexes .

Q. How can 3D-QSAR models improve analog design?

  • Training Set : Curate 20–30 analogs with reported IC₅₀ values against EGFR/HER2 .
  • Descriptor Selection : Use CoMFA or CoMSIA to map steric/electrostatic fields correlated with activity .

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